molecular formula C24H23ClN4O4S B15034854 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15034854
M. Wt: 499.0 g/mol
InChI Key: DYQXRAWZJASRTA-QLSUFNALSA-N
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Description

The compound (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Introduction of the Pyrimidine Ring: This step involves the condensation of the thiadiazole intermediate with suitable aldehydes or ketones.

    Functionalization of the Phenyl Rings: The phenyl rings are functionalized through etherification reactions using appropriate phenols and alkyl halides under basic conditions.

    Final Assembly: The final step involves the condensation of the functionalized phenyl intermediates with the thiadiazole-pyrimidine core under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with similar compounds such as:

    Dichloroanilines: These compounds also contain chlorine-substituted phenyl rings but lack the complex thiadiazolo[3,2-a]pyrimidin-7-one core.

    Thiadiazole Derivatives: Compounds with similar thiadiazole cores but different substituents on the phenyl rings.

The uniqueness of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C24H23ClN4O4S

Molecular Weight

499.0 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23ClN4O4S/c1-4-31-21-13-16(12-18-22(26)29-24(27-23(18)30)34-15(3)28-29)5-8-20(21)33-10-9-32-17-6-7-19(25)14(2)11-17/h5-8,11-13,26H,4,9-10H2,1-3H3/b18-12-,26-22?

InChI Key

DYQXRAWZJASRTA-QLSUFNALSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

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